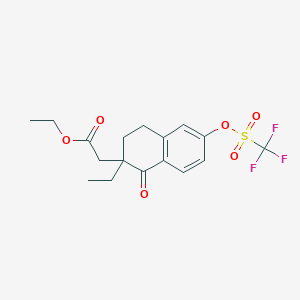

Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Description

Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is a fluorinated tetrahydronaphthalene derivative characterized by a trifluoromethylsulfonyloxy (-OSO₂CF₃) substituent at the 6-position and an ethyl ester group at the acetoxy side chain. The trifluoromethylsulfonyl (triflyl) group is a strong electron-withdrawing moiety, which may enhance metabolic stability and electrophilic reactivity, making it valuable in drug design and polymer synthesis.

Properties

Molecular Formula |

C17H19F3O6S |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

ethyl 2-[2-ethyl-1-oxo-6-(trifluoromethylsulfonyloxy)-3,4-dihydronaphthalen-2-yl]acetate |

InChI |

InChI=1S/C17H19F3O6S/c1-3-16(10-14(21)25-4-2)8-7-11-9-12(5-6-13(11)15(16)22)26-27(23,24)17(18,19)20/h5-6,9H,3-4,7-8,10H2,1-2H3 |

InChI Key |

GBTBYDMPTHJBSV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC2=C(C1=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure

A representative preparation method, adapted from recent synthetic protocols, is as follows:

Starting Material Preparation : The ketone precursor, 2-ethyl-1-oxo-1,2,3,4-tetrahydronaphthalen-6-ol (or its equivalent), is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

Base Addition : A strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) is added dropwise at low temperature (approximately -78 °C) to deprotonate the hydroxy or enolizable site, generating the corresponding enolate.

Triflation Step : Trifluoromethanesulfonic anhydride (Tf2O) is then added slowly to the reaction mixture at the same low temperature to convert the hydroxy group into the trifluoromethylsulfonyl (triflate) ester.

Reaction Completion and Workup : The mixture is gradually warmed to room temperature and stirred for an extended period (e.g., 16 hours) to ensure complete conversion. The reaction is quenched with water, and the product is extracted with ethyl acetate.

Purification : The organic layer is washed with saturated ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to afford this compound as a pure compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Enolate formation | Lithium hexamethyldisilazide (1.2 equiv) | -78 °C | 1 hour | - |

| Triflation | Trifluoromethanesulfonic anhydride (1.2 equiv) | -78 °C to room temp | 16 hours | 75-90%* |

| Workup and purification | Extraction with ethyl acetate; silica gel chromatography | Room temperature | - | - |

*Yields reported in similar triflation reactions of tetrahydronaphthalenone derivatives range from 75% to 90% depending on scale and purity of reagents.

Analysis of Preparation Methods

Advantages

- High Reactivity of Trifluoromethanesulfonic Anhydride : The use of trifluoromethanesulfonic anhydride enables efficient and selective introduction of the triflate group under mild conditions, minimizing side reactions.

- Mild Base Usage : Lithium hexamethyldisilazide provides strong, non-nucleophilic deprotonation, favoring enolate formation without competing nucleophilic side reactions.

- Good Yields and Purity : The described method typically achieves high yields (up to 90%) with straightforward purification by flash chromatography.

Challenges and Considerations

- Low Temperature Control : Maintaining -78 °C during enolate formation and triflation is critical to avoid decomposition or side reactions.

- Moisture Sensitivity : Both LiHMDS and Tf2O are moisture sensitive, requiring rigorously anhydrous conditions.

- Handling of Triflates : Triflate esters can be sensitive to hydrolysis; thus, careful workup and storage under inert atmosphere are recommended.

Comparative Data Table of Related Compounds Preparation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Drug Development:

Medicine

Therapeutic Agents: Investigation into its use as a therapeutic agent for various diseases.

Industry

Material Science:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate would depend on its specific application. Generally, the trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The tetrahydronaphthalene ring can provide structural stability and rigidity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The triflyl group (-OSO₂CF₃) in the target compound confers strong electron-withdrawing effects, enhancing electrophilicity at the 6-position compared to hydroxyl (-OH) analogues . This property is critical in reactions such as nucleophilic aromatic substitution.

- Hydroxyl-containing analogues (e.g., CAS 97405-37-3) exhibit higher polarity and aqueous solubility but are prone to oxidation or ester hydrolysis under harsh conditions .

Synthetic Utility :

- The triflyl group’s stability under basic conditions makes the target compound a superior leaving group in cross-coupling reactions compared to hydroxyl or methoxy analogues .

Biological Activity

Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (CAS No. 1414797-96-8) is a complex organic compound notable for its unique molecular structure, which includes a trifluoromethylsulfonyl group attached to a tetrahydronaphthalene core. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry.

The molecular formula of this compound is C17H19F3O6S, with a molecular weight of 408.39 g/mol. The presence of the trifluoromethylsulfonyl group is believed to enhance the compound's lipophilicity and metabolic stability, which are critical factors in pharmacological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H19F3O6S |

| Molecular Weight | 408.39 g/mol |

| CAS Number | 1414797-96-8 |

Anticancer Activity

Research into structurally related compounds has indicated promising anticancer properties. For instance, analogs containing naphthalene rings have shown significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds similar to Ethyl 2-(2-ethyl...) exhibited IC50 values comparable to established anticancer drugs like doxorubicin .

Enzyme Inhibition

The trifluoromethylsulfonyl group may impart unique electronic properties that enhance interactions with biological targets. Similar compounds have been studied for their ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, some derivatives have demonstrated inhibition against carbonic anhydrase enzymes, which play roles in tumorigenesis and metastasis .

Interaction with Biological Targets

The interaction studies of related compounds suggest that the trifluoromethylsulfonyl moiety can influence binding affinities towards certain receptors or enzymes. This could potentially lead to the development of new therapeutic agents targeting specific biological pathways .

Case Studies

- Cytotoxicity Assays : In vitro studies on analogs showed that modifications in the naphthalene core significantly affected their cytotoxicity profiles against various cancer cell lines.

- Enzyme Interaction Studies : Research indicated that compounds with similar structures inhibited carbonic anhydrase activity effectively, suggesting potential applications in cancer treatment.

Ongoing Research

Current research focuses on synthesizing and characterizing more derivatives of Ethyl 2-(2-ethyl...) to explore their biological activities further. Investigations are ongoing to assess their pharmacokinetic properties and mechanisms of action within biological systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 2-(2-ethyl-1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)-1,2,3,4-tetrahydronaphthalen-2-yl)acetate?

- Methodology :

- Step 1 : Start with a tetrahydronaphthalene derivative. Introduce the trifluoromethylsulfonyl (triflyl) group via sulfonation using trifluoromethanesulfonic anhydride under anhydrous conditions at 0–5°C to ensure regioselectivity at the 6-position .

- Step 2 : Protect the ketone (1-oxo group) using a silyl protecting agent (e.g., TMSCl) to avoid side reactions during esterification .

- Step 3 : Perform esterification with ethyl bromoacetate in the presence of a base (e.g., NaH) in THF at reflux (70–80°C) for 3–5 hours .

- Step 4 : Deprotect the ketone using a mild acid (e.g., HCl in dioxane) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the structure of this compound be confirmed using crystallography?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data up to a resolution of 0.8 Å.

- Structure Solution : Employ SHELXT for space-group determination and initial structure solution . Refine with SHELXL, incorporating anisotropic displacement parameters for non-H atoms and constrained refinement for H atoms .

- Validation : Check for data consistency using Rint (<5%) and verify bond lengths/angles against similar sulfonylated tetrahydronaphthalene derivatives .

Advanced Research Questions

Q. How does the electron-withdrawing triflyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Experimental Design : Compare reactivity with/without the triflyl group. Use kinetic studies (e.g., SN2 reactions with KCN in DMF at 25°C). Monitor progress via <sup>19</sup>F NMR to track triflate displacement.

- Data Analysis : Calculate rate constants (k) and correlate with Hammett σpara values. The triflyl group’s strong -I effect is expected to increase k by >10<sup>2</sup> compared to non-sulfonylated analogs .

Q. How to resolve contradictions between NMR and X-ray crystallography data for the tetrahydronaphthalene ring conformation?

- Methodology :

- NMR Analysis : Acquire NOESY spectra to identify through-space interactions between axial/equatorial protons. Compare with DFT-calculated conformer energies (e.g., Gaussian 16, B3LYP/6-31G*).

- Crystallography : Refine SHELXL models with TWIN/BASF commands if twinning is detected. Use SQUEEZE to account for disordered solvent molecules .

- Resolution : If discrepancies persist (e.g., chair vs. boat conformations), consider dynamic effects in solution vs. static crystal packing.

Q. What strategies mitigate regioselectivity challenges during triflyl group introduction?

- Methodology :

- Directing Groups : Install a temporary electron-donating group (e.g., methoxy) at the desired sulfonation site (C6), then replace it post-sulfonation .

- Protection/Deprotection : Use a bulky silyl ether (e.g., TBDMS) at competing positions (C5 or C7) to sterically hinder undesired sulfonation .

- Validation : Confirm regiochemistry via <sup>1</sup>H-<sup>13</sup>C HMBC correlations between the triflyl oxygen and C6.

Application-Oriented Questions

Q. How can this compound serve as a precursor for enzyme inhibitors?

- Methodology :

- Functionalization : Replace the ester group with a hydroxamic acid (via hydrolysis and coupling) to create a zinc-binding motif for metalloprotease inhibition .

- Biological Testing : Screen against target enzymes (e.g., MMP-9) using fluorescence-based assays. Compare IC50 values with control inhibitors.

- Structural Insights : Co-crystallize the inhibitor-enzyme complex and refine using SHELXL to identify binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.